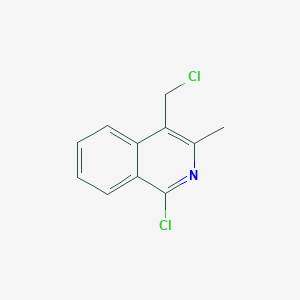
2'-O-cyanoethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Cyanoethyluridine is a chemically modified nucleoside derived from uridine. It features a cyanoethyl group attached to the 2’ position of the ribose sugar. This modification enhances the compound’s stability and hybridization properties, making it a valuable tool in various scientific and industrial applications, particularly in the field of nucleic acid research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-cyanoethyluridine typically involves the ring-opening reaction of 2,2’-anhydrouridine with 2-cyanoethyl trimethylsilyl ether in the presence of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for 2’-O-cyanoethyluridine are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the ring-opening reaction, and subsequent purification of the product.
化学反応の分析
Types of Reactions: 2’-O-Cyanoethyluridine can undergo various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives.
科学的研究の応用
2’-O-Cyanoethyluridine has several important applications in scientific research:
Chemistry: It is used in the synthesis of modified oligoribonucleotides, which are essential for studying RNA structure and function.
Industry: The compound’s stability and hybridization properties make it valuable in the development of diagnostic tools and nucleic acid-based technologies.
作用機序
The mechanism by which 2’-O-cyanoethyluridine exerts its effects is primarily related to its ability to enhance the stability and hybridization properties of RNA molecules. The cyanoethyl group increases the rigidity of the ribose sugar, which in turn stabilizes the RNA duplex. This stabilization is crucial for applications in gene regulation and therapeutic interventions .
類似化合物との比較
2’-O-Methyluridine: This compound also enhances RNA stability but to a lesser extent compared to 2’-O-cyanoethyluridine.
2’-O-Methoxyethyluridine: Similar to 2’-O-cyanoethyluridine, this compound improves hybridization properties and stability.
2’-O-Fluoroethyluridine: This modification increases hybridization affinity but does not significantly enhance nuclease resistance.
Uniqueness: 2’-O-Cyanoethyluridine is unique due to its combination of enhanced hybridization affinity and nuclease resistance. This makes it particularly valuable for applications requiring stable and efficient RNA interactions .
特性
分子式 |
C12H15N3O6 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC名 |
3-[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropanenitrile |
InChI |
InChI=1S/C12H15N3O6/c13-3-1-5-20-10-9(18)7(6-16)21-11(10)15-4-2-8(17)14-12(15)19/h2,4,7,9-11,16,18H,1,5-6H2,(H,14,17,19)/t7-,9-,10-,11-/m1/s1 |
InChIキー |
WSOOQPQPYBMMLJ-QCNRFFRDSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCC#N |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine](/img/structure/B8410407.png)

![N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide](/img/structure/B8410420.png)
![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-thiazol-4-one](/img/structure/B8410422.png)
![4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B8410430.png)
![tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate](/img/structure/B8410435.png)
![(2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-3-OXOBUTANENITRILE](/img/structure/B8410444.png)

![2-[3-(3-t-butyl-5-amino-1H-pyrazol-1-yl)phenyl]-1-morpholinoethanone](/img/structure/B8410465.png)

![2-(1-chloropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8410486.png)

